Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate
CAS No.:
Cat. No.: VC18006082
Molecular Formula: C10H12BrNO4S
Molecular Weight: 322.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H12BrNO4S |
|---|---|
| Molecular Weight | 322.18 g/mol |
| IUPAC Name | methyl 3-bromo-4-(dimethylsulfamoyl)benzoate |
| Standard InChI | InChI=1S/C10H12BrNO4S/c1-12(2)17(14,15)9-5-4-7(6-8(9)11)10(13)16-3/h4-6H,1-3H3 |
| Standard InChI Key | BXRLXYSJZZCYAP-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)S(=O)(=O)C1=C(C=C(C=C1)C(=O)OC)Br |
Introduction
Methyl 3-bromo-4-(dimethylsulfamoyl)benzoate is an organic compound characterized by its structural features, including a methyl ester group, a bromine atom at the 3-position of the benzene ring, and a dimethylsulfamoyl group attached to the 4-position. Its molecular formula is C11H14BrN2O3S, classifying it as a benzoate derivative. This compound is notable for its potential applications in medicinal chemistry and as an intermediate in organic synthesis.
Synthesis and Preparation
The synthesis of methyl 3-bromo-4-(dimethylsulfamoyl)benzoate typically involves several key steps, although detailed synthesis protocols are not provided in the available literature. Generally, such compounds are synthesized through reactions involving halogenation and sulfamoylation of benzoic acid derivatives.
Comparative Compounds
Several compounds share structural similarities with methyl 3-bromo-4-(dimethylsulfamoyl)benzoate. These include:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-bromobenzoate | Bromine at the 4-position | Lacks sulfamoyl group; primarily used as a reagent. |
| Dimethylsulfamoyl benzoic acid | Sulfamoyl group at the benzoic acid position | Exhibits strong antibacterial activity. |
| Methyl 3-bromo-4-methoxybenzoate | Methoxy group at the 4-position | Different substituent impacting solubility and reactivity. |
| Methyl 3-chloro-4-(dimethylsulfamoyl)benzoate | Chlorine instead of bromine | Potentially different reactivity due to halogen substitution. |
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